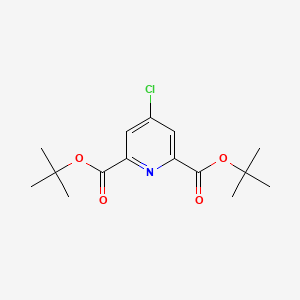

Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate

Description

Significance of Pyridine-2,6-Dicarboxylate (B1240393) Scaffolds in Organic and Coordination Chemistry

The pyridine-2,6-dicarboxylate framework is a prominent structural motif in various areas of chemistry. In coordination chemistry, this scaffold is prized for its ability to act as a tridentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the two carboxylate groups. This pincer-like chelation imparts significant stability to the resulting metal complexes, which have found applications in catalysis, materials science, and as models for biological systems. researchgate.net The rigid and planar nature of the pyridine ring also allows for the predictable spatial arrangement of substituents, which is crucial for the design of functional materials with specific electronic and photophysical properties.

In the realm of organic synthesis, pyridine-2,6-dicarboxylic acid and its derivatives are important precursors for the construction of a wide range of bioactive molecules and functional materials. oist.jpconsensus.app The dicarboxylate functionality can be readily transformed into other functional groups, such as amides, providing access to a diverse array of compounds with potential applications in medicinal chemistry. nih.gov

Role of Halogenated Pyridine Derivatives as Versatile Synthetic Intermediates

Halogenated pyridine derivatives are fundamental building blocks in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. researchgate.net The presence of a halogen atom, such as chlorine, on the pyridine ring provides a reactive handle for a variety of cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govwikipedia.org

The 4-chloro substituent in Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate is positioned at a site that is often targeted for functionalization. The electron-withdrawing nature of the two ester groups can influence the reactivity of the chloro-substituent, making it amenable to nucleophilic aromatic substitution or participation in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 4-position, enabling the synthesis of a diverse library of pyridine-2,6-dicarboxylate derivatives with tailored properties.

Overview of the Research Landscape for this compound and Related Structural Analogs

The research landscape for this compound is primarily centered on its utility as a synthetic intermediate. While dedicated studies on the compound itself are limited, its application is evident in the synthesis of more complex molecules. For instance, the diethyl analog, diethyl 4-chloropyridine-2,6-dicarboxylate, has been utilized in palladium-catalyzed cross-coupling reactions to introduce aryl groups at the 4-position, demonstrating the synthetic potential of this class of compounds. researchgate.net

The tert-butyl ester groups in this compound offer the advantage of being readily cleavable under acidic conditions to reveal the corresponding dicarboxylic acid. This feature is particularly useful in multi-step syntheses where the carboxylic acid functionality is required for subsequent transformations. The synthesis of related 4-substituted pyridine-2,6-dicarboxylic acid derivatives often involves multi-step procedures, highlighting the need for versatile and efficiently prepared building blocks like the title compound. oist.jp

The table below summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₅H₂₀ClNO₄ |

| Molecular Weight | 313.77 g/mol |

| CAS Number | 638128-19-5 |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

Data sourced from PubChem. nih.gov

The following table provides an overview of related structural analogs and their significance in research.

| Compound | Significance/Application |

| Diethyl 4-chloropyridine-2,6-dicarboxylate | Intermediate in palladium-catalyzed cross-coupling reactions for the synthesis of 4-arylpyridine derivatives. researchgate.net |

| Dimethyl 4-chloropyridine-2,6-dicarboxylate | A commercially available building block for organic synthesis. |

| Pyridine-2,6-dicarbonyl dichloride | A reactive precursor for the synthesis of pyridine-2,6-dicarboxylate esters and amides. mdpi.comresearchgate.net |

| 4-tert-Butyl-2,6-dichloropyridine | An intermediate in the synthesis of pharmaceutical and organic electronic materials. google.com |

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl 4-chloropyridine-2,6-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-14(2,3)20-12(18)10-7-9(16)8-11(17-10)13(19)21-15(4,5)6/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWBESJGMBTLJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=N1)C(=O)OC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700887 | |

| Record name | Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638128-19-5 | |

| Record name | Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functional Group Transformations of Di Tert Butyl 4 Chloropyridine 2,6 Dicarboxylate

Reactivity at the Ester Functionality

The tert-butyl ester groups at the 2 and 6 positions of the pyridine (B92270) ring are susceptible to cleavage under specific conditions, providing a pathway to other important derivatives.

The hydrolysis of the di-tert-butyl esters to the corresponding dicarboxylic acid is a fundamental transformation. This reaction is typically carried out under acidic conditions, as the tert-butyl groups are readily cleaved by protonation followed by elimination of isobutylene. The resulting 4-chloropyridine-2,6-dicarboxylic acid is a key intermediate for the synthesis of various ligands and functional molecules. oist.jp

For instance, treatment of di-tert-butyl 4-chloropyridine-2,6-dicarboxylate with a strong acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM) at room temperature effectively removes the tert-butyl groups to yield 4-chloropyridine-2,6-dicarboxylic acid.

Table 1: Representative Conditions for Hydrolysis

| Starting Material | Reagents and Conditions | Product |

| This compound | TFA, DCM, rt | 4-Chloropyridine-2,6-dicarboxylic acid |

| This compound | HCl (conc.), heat | 4-Chloropyridine-2,6-dicarboxylic acid |

Transesterification offers a method to convert the tert-butyl esters into other ester derivatives, such as methyl or ethyl esters. This can be achieved by reacting the parent compound with an excess of the desired alcohol in the presence of an acid or base catalyst. For example, refluxing this compound in methanol (B129727) with a catalytic amount of sulfuric acid will lead to the formation of dimethyl 4-chloropyridine-2,6-dicarboxylate. These alternative esters can offer different solubility properties or reactivity in subsequent synthetic steps.

Nucleophilic Aromatic Substitution at the C-4 Position of the Pyridine Ring

The chlorine atom at the C-4 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). stackexchange.comyoutube.com The electron-withdrawing nature of the pyridine nitrogen and the two ester groups enhances the electrophilicity of this position, facilitating attack by a wide range of nucleophiles. stackexchange.comstackexchange.com

The introduction of nitrogen-based nucleophiles is a particularly important transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds. nih.gov This reaction allows for the coupling of this compound with a variety of primary and secondary amines, including anilines and heterocyclic amines, to produce 4-amino-substituted pyridine derivatives. researchgate.net

Table 2: Buchwald-Hartwig Amination of this compound

| Amine Substrate | Catalyst/Ligand | Base | Solvent | Product |

| Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | Di-tert-butyl 4-(phenylamino)pyridine-2,6-dicarboxylate |

| Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | Di-tert-butyl 4-morpholinopyridine-2,6-dicarboxylate |

Beyond amination, the C-4 chlorine can be displaced by a diverse array of nucleophiles, enabling the introduction of various functional groups. nih.gov These reactions typically proceed under thermal conditions or with the assistance of a base.

Common nucleophiles include:

Alkoxides and Phenoxides: Reaction with sodium methoxide (B1231860) or sodium phenoxide yields the corresponding 4-methoxy or 4-phenoxy derivatives.

Thiolates: Treatment with sodium thiomethoxide or other thiolates introduces a thioether linkage at the C-4 position. nih.gov

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be further transformed, for example, via reduction to an amine or through click chemistry.

The reactivity of the C-4 position towards nucleophilic attack is a cornerstone of the synthetic utility of this scaffold. researchgate.net

Cross-Coupling Reactions Involving the C-4 Chlorine

Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-4 position. researchgate.net

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting the 4-chloro derivative with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netharvard.edu This reaction is tolerant of a wide range of functional groups and has been used to synthesize 4-aryl and 4-vinyl substituted pyridine-2,6-dicarboxylates. For example, the reaction of diethyl 4-chloropyridine-2,6-dicarboxylate with tributyl-(4-tert-butylphenyl)tin in the presence of a palladium catalyst has been reported. researchgate.net

The Sonogashira coupling allows for the introduction of alkyne moieties. organic-chemistry.orglibretexts.orgwikipedia.orgyoutube.com This reaction involves the coupling of the 4-chloropyridine (B1293800) derivative with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. scirp.org The resulting 4-alkynylpyridines are valuable intermediates for further synthetic elaborations.

Other cross-coupling reactions, such as the Heck reaction (with alkenes) and Stille coupling (with organostannanes), can also be employed to functionalize the C-4 position, although the Suzuki and Sonogashira reactions are often preferred due to milder conditions and the lower toxicity of the byproducts. nih.govrsc.org

Table 3: Cross-Coupling Reactions at the C-4 Position

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | 4-Arylpyridine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | 4-Alkynylpyridine |

| Stille | Organostannane | Pd(PPh₃)₄ | 4-Aryl/Vinylpyridine |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

The chloro-substituent at the C4 position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These transformations are fundamental in organic synthesis for constructing complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. The C4-chloro position of the pyridine ring readily participates in Suzuki-Miyaura reactions with various aryl- and vinylboronic acids. These reactions are typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a base. The reaction tolerates a wide range of functional groups and provides a direct route to 4-aryl- or 4-vinyl-substituted pyridine-2,6-dicarboxylates. researchgate.netharvard.edu A related diethyl ester, 4-chloropyridine-2,6-dicarboxylic acid diethyl ester, has been shown to undergo Suzuki-type coupling with tributyl-(4-tert-butylphenyl)stannane using a Pd(PPh₃)₄ catalyst to form the corresponding 4-arylpyridine derivative. researchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, co-catalyzed by palladium and copper complexes, is highly effective for the alkynylation of the this compound core. organic-chemistry.org The process is carried out under mild, basic conditions, often using an amine base that can also serve as the solvent. wikipedia.org This methodology provides access to 4-alkynylpyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, organic materials, and complex molecules. nih.gov While specific examples for the title compound are not detailed in the provided results, the general applicability of Sonogashira coupling to chloro-heteroarenes is well-established. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance and reactivity. The C4-chloro position of the pyridine dicarboxylate can be effectively coupled with various organozinc reagents to introduce alkyl, aryl, or vinyl substituents. The high reactivity of organozinc reagents often allows these couplings to proceed under mild conditions with high yields.

Below is an interactive data table summarizing typical conditions for these palladium-catalyzed reactions.

| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand | Na₂CO₃, K₂CO₃ | Toluene, Dioxane, Water | 4-Arylpyridine-2,6-dicarboxylate |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | THF, DMF | 4-Alkynylpyridine-2,6-dicarboxylate |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | (None required) | THF, DMF | 4-Alkyl/Aryl/Vinyl-pyridine-2,6-dicarboxylate |

Other Transition-Metal Catalyzed Transformations

Beyond the widely used palladium-catalyzed reactions, other transition metals can also be employed to functionalize this compound. mdpi.com These alternative methods can offer different reactivity profiles, selectivities, and tolerance to various functional groups.

For instance, copper-catalyzed reactions, such as the Ullmann condensation, can be used to form carbon-oxygen or carbon-nitrogen bonds at the C4 position. Coupling the chloropyridine with alcohols, phenols, or amines in the presence of a copper catalyst and a base can yield the corresponding 4-alkoxy, 4-aryloxy, or 4-amino derivatives. Nickel catalysts are also effective for cross-coupling reactions and can sometimes provide enhanced reactivity for less reactive chlorides or offer a more cost-effective alternative to palladium. wikipedia.org

Reactivity Governed by Steric Hindrance of the Di-tert-butyl Ester Groups

The two di-tert-butyl ester groups at the C2 and C6 positions exert a profound influence on the molecule's reactivity due to steric hindrance. These bulky groups flank the nitrogen atom and the adjacent C3 and C5 positions of the pyridine ring.

This steric bulk has several important consequences:

Hindered Approach to the Nitrogen Atom: The tert-butyl groups significantly obstruct the lone pair of the pyridine nitrogen. This reduces its basicity and its ability to act as a nucleophile or a ligand for metal coordination compared to unhindered pyridines.

Shielding of Adjacent Positions: The C3 and C5 positions are sterically shielded, making them less susceptible to attack by nucleophiles or electrophiles. This steric protection enhances the selectivity of reactions at the more accessible C4 position. For example, in reactions where multiple reactive sites exist, the steric hindrance directs functionalization away from the positions adjacent to the esters.

Influence on Catalyst-Substrate Interaction: In transition-metal-catalyzed reactions, the bulky esters can influence the orientation of the substrate as it coordinates to the metal center. This can affect the rate and outcome of the catalytic cycle. While generally promoting selective reaction at the C4 position, extreme steric clash could potentially hinder the approach of a bulky catalyst complex, necessitating the use of catalysts with less sterically demanding ligands. Studies on related sterically hindered compounds have shown that such crowding can lead to unusual reactivity or changes in reaction mechanisms.

Coordination Chemistry and Ligand Design with Pyridine 2,6 Dicarboxylate Scaffolds

Di-tert-butyl 4-Chloropyridine-2,6-Dicarboxylate as a Potential Ligand Precursor

This compound is a derivative of pyridine-2,6-dicarboxylic acid that serves as a valuable precursor in the synthesis of more complex ligands and coordination compounds. Its synthesis can be envisioned from 4-chloropyridine-2,6-dicarbonyl dichloride, a compound that can be prepared on a multigram scale. The key step in the synthesis of the dicarbonyl dichloride involves the deoxygenative chlorination of the corresponding pyridine (B92270) N-oxide. researchgate.net The subsequent reaction of 4-chloropyridine-2,6-dicarbonyl dichloride with tert-butanol (B103910) would yield the desired di-tert-butyl ester.

As a ligand precursor, this compound offers several strategic advantages. The tert-butyl ester groups can serve as protecting groups for the carboxylic acid functionalities, allowing for selective reactions at other positions of the molecule. Under specific conditions, these ester groups can be hydrolyzed to reveal the carboxylate groups, which are then available for coordination to a metal center. This stepwise approach provides a controlled route to the synthesis of complex metal-ligand architectures. Furthermore, the presence of the chloro substituent at the 4-position opens up possibilities for post-synthetic modification of the coordinated ligand through nucleophilic substitution reactions.

Chelation Behavior of Pyridine-2,6-Dicarboxylic Acid and its Diesters

Pyridine-2,6-dicarboxylic acid and its diester derivatives are classic examples of tridentate pincer ligands, utilizing an O,N,O donor set to coordinate with a central metal ion. The parent pyridine-2,6-dicarboxylate (B1240393) (pydic²⁻) typically coordinates in a deprotonated, tridentate fashion through the nitrogen atom of the pyridine ring and one oxygen atom from each of the two carboxylate groups. mdpi.com This chelation forms two stable five-membered rings with the metal center, a structural motif that is prevalent in the coordination chemistry of this ligand.

The diester derivatives, such as this compound, exhibit a more nuanced chelation behavior. While the pyridine nitrogen remains a primary coordination site, the ester groups introduce the possibility of different coordination modes. The coordination can occur through the carbonyl oxygen atoms, the alkoxy oxygen atoms, or a combination of both. mdpi.com This versatility allows for the formation of various isomers and coordination geometries. The bulky tert-butyl groups in this compound are expected to exert significant steric influence, potentially favoring the formation of mononuclear complexes over polymeric structures by hindering intermolecular interactions. numberanalytics.comnumberanalytics.com The steric hindrance can also affect the bond lengths and angles within the coordination sphere. numberanalytics.com

Synthesis and Characterization of Metal Complexes Incorporating Pyridine-2,6-Dicarboxylate Ligands

The synthesis of metal complexes with pyridine-2,6-dicarboxylate ligands can be achieved through various methods, including one-pot reactions and stepwise approaches. The choice of synthetic strategy often depends on the desired final structure, be it a simple mononuclear complex or a more complex polymeric framework.

Mononuclear complexes are often synthesized by reacting a metal salt with the pyridine-2,6-dicarboxylate ligand in a suitable solvent. For instance, mononuclear Cu(II) complexes with pyridine-2,6-dicarboxylic acid esters have been prepared through one-pot reactions of pyridine-2,6-dicarbonyl dichloride, a copper(II) salt, and an alcohol in non-aqueous conditions. mdpi.com The resulting complexes can be isolated as salts, for example, (HNEt₃)[Cu(pydicMe₂-Cl₃)]. mdpi.com The geometry of these mononuclear complexes is influenced by the nature of the metal ion, the ester groups, and any ancillary ligands present. For example, iron(III) can form a six-coordinate complex with a distorted octahedral geometry when chelated by two pyridine-2,6-dicarboxylate ligands. researchgate.net

The bifunctional nature of the pyridine-2,6-dicarboxylate ligand, with its ability to chelate a metal ion and the potential for the carboxylate groups to bridge to adjacent metal centers, makes it an excellent building block for the construction of metal-organic frameworks (MOFs). rsc.org The dimensionality of these frameworks, whether 1D, 2D, or 3D, can be controlled by the choice of metal ion, the reaction conditions (such as temperature and solvent), and the use of additional spacer ligands. rsc.org For example, the reaction of pyridine-2,6-dicarboxylic acid with copper(II) nitrate (B79036) in the presence of different N-heterocyclic spacers can lead to the formation of 1D, 2D, or 3D MOFs. rsc.org The resulting frameworks often exhibit interesting properties, such as porosity and catalytic activity. A 2D sheet-based complex has been synthesized by reacting samarium(III) nitrate with pyridine-2,6-dicarboxylic acid in the presence of NaOH. researchgate.net

Influence of the Chloro Substituent on Metal Binding Affinity and Complex Geometry

The introduction of a chloro substituent at the 4-position of the pyridine ring in the pyridine-2,6-dicarboxylate ligand can have a profound impact on both the metal binding affinity and the geometry of the resulting metal complexes. The electron-withdrawing nature of the chlorine atom is expected to decrease the basicity of the pyridine nitrogen, which could, in turn, affect the stability of the metal-ligand bond.

Table 1: Comparison of Zn(II) and Ni(II) Complexes with 4-Chloropyridine-2,6-dicarboxylic Acid

| Metal Ion | Ligand | Resulting Structure | Formula |

|---|---|---|---|

| Zn(II) | 4-chloropyridine-2,6-dicarboxylic acid | 2D Coordination Polymer | [Zn(C₇H₂ClNO₄)]n |

| Ni(II) | 4-chloropyridine-2,6-dicarboxylic acid | Mononuclear Complex | [Ni(C₇H₂ClNO₄)(H₂O)₃] |

Ligand Transformations within Coordination Complexes

Once coordinated to a metal center, the this compound ligand can potentially undergo various transformations. One of the most common reactions is the hydrolysis of the tert-butyl ester groups to the corresponding carboxylic acids. This transformation can be promoted by the presence of water in the reaction mixture, especially during the synthesis of the metal complex. For example, attempts to synthesize copper(II) complexes with pyridine-2,6-dicarboxylic acid esters in the presence of water have led to the formation of complexes of the hydrolyzed pyridine-2,6-dicarboxylate ligand. mdpi.comresearchgate.net This hydrolysis can be a deliberate step to generate the final active chelating agent in situ, or it can be an unintended side reaction.

Applications of Di Tert Butyl 4 Chloropyridine 2,6 Dicarboxylate in Advanced Organic Synthesis

Utilization as a Building Block for Complex Bioactive Molecules

The strategic placement of the reactive chloro group on the pyridine (B92270) scaffold makes Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate an excellent starting material for the synthesis of complex, biologically active molecules. The 4-position of the pyridine ring is activated towards various transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl fragments, which are common motifs in pharmaceutical compounds.

Research has demonstrated the utility of closely related analogs, such as the diethyl ester, in these synthetic strategies. For instance, 4-chloropyridine-2,6-dicarboxylic acid diethyl ester has been successfully employed as a key intermediate in the synthesis of functionalized polypyridine ligands. researchgate.net In a typical reaction, the chloro group serves as a handle for a Stille or Suzuki coupling reaction, enabling the formation of a new carbon-carbon bond at the 4-position. The tert-butyl esters in the title compound offer the advantage of increased solubility in organic solvents compared to their methyl or ethyl counterparts and can be removed under acidic conditions without affecting other sensitive functional groups. This modular approach is crucial for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

| Reaction Type | Substrate Analog | Reagent | Product Type | Significance |

| Stille Coupling | Diethyl 4-chloropyridine-2,6-dicarboxylate | Tributyl-(4-tert-butylphenyl)tin | 4-Aryl-pyridine-2,6-dicarboxylate | C-C bond formation for complex scaffolds researchgate.net |

| Suzuki Coupling | This compound | Arylboronic acid | Di-tert-butyl 4-arylpyridine-2,6-dicarboxylate | Access to biaryl structures common in medicinal chemistry |

| Nucleophilic Aromatic Substitution | This compound | Amines, Thiols | 4-Amino- or 4-Thio-substituted Pyridines | Introduction of key pharmacophores |

Role in the Preparation of Chemical Probes for Biological Research

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The pyridine-2,6-dicarboxylate (B1240393) framework, often referred to as a dpa (dipicolinate) moiety, is a classic tridentate chelator for a variety of metal ions, including lanthanides and transition metals. This compound serves as an ideal precursor for constructing such probes.

The synthesis of a chemical probe from this building block typically involves a two-stage process. First, the 4-chloro position is functionalized, often via nucleophilic substitution or cross-coupling, to attach a reporter unit (e.g., a fluorophore, a biotin (B1667282) tag for affinity purification, or a reactive group for covalent labeling). Second, the tert-butyl esters are hydrolyzed to yield the free dicarboxylic acid. This diacid moiety can then efficiently coordinate with a metal ion of interest, forming a stable complex. The resulting probe combines a specific signaling or binding function with a metal-chelating core, enabling applications in areas such as fluorescence imaging, immunoassays, and proteomics.

Integration into Solid-Supported Reagents and Catalysts

The immobilization of reagents and catalysts on solid supports is a cornerstone of green chemistry, facilitating easier product purification and catalyst recycling. researchgate.net this compound can be readily integrated into such systems. The compound can be anchored to a polymer resin through one of its functional groups.

One common strategy involves the nucleophilic substitution of the 4-chloro group with a linker molecule that is already attached to the solid support (e.g., an amine-functionalized polystyrene resin). Alternatively, the tert-butyl esters can be hydrolyzed to the dicarboxylic acid, which can then be coupled to a resin using standard peptide coupling chemistry. Once immobilized, the pyridine-based scaffold can act as a solid-supported catalyst, a chelating agent to scavenge metal impurities from solution, or a synthon for solid-phase synthesis of compound libraries.

| Immobilization Strategy | Reactive Site on Pyridine | Functionalized Support | Resulting System |

| Nucleophilic Substitution | 4-Chloro group | Amine- or Thiol-functionalized resin | Solid-supported ligand or scavenger |

| Amide Coupling | 2,6-Carboxylate groups (after hydrolysis) | Amine-functionalized resin | Heterogeneous catalyst precursor |

Precursor for Advanced Functional Materials

The rigid and well-defined geometry of the pyridine-2,6-dicarboxylate scaffold makes it an attractive building block for the construction of advanced functional materials, such as metal-organic frameworks (MOFs) and coordination polymers. nih.gov These materials are of significant interest for applications in gas storage, separation, and catalysis.

The synthesis of these materials from this compound begins with the hydrolysis of the ester groups to form 4-chloropyridine-2,6-dicarboxylic acid. This molecule can then act as a multitopic ligand, using the nitrogen atom and the two carboxylate groups to coordinate with metal ions or clusters. The self-assembly of these components leads to the formation of extended one-, two-, or three-dimensional networks. nih.gov The 4-chloro substituent offers a unique advantage: it can be retained in the final material to modulate its electronic properties or it can be substituted prior to polymerization to install other functional groups that can tune the material's properties, such as pore size, surface chemistry, or luminescent behavior. researchgate.net

Development of Novel Pyridine-Based Catalytic Systems

Pyridine-based ligands play a central role in coordination chemistry and homogeneous catalysis. The pyridine-2,6-dicarboxylate unit is a precursor to a class of "pincer" ligands, which are known for their ability to form highly stable complexes with transition metals and promote challenging catalytic transformations.

This compound can be elaborated into sophisticated pincer ligands. The process typically involves the conversion of the ester groups into other coordinating moieties, such as amides or phosphines, through reaction with appropriate amines or phosphides after hydrolysis. The resulting tridentate ligand can then chelate a metal center (e.g., palladium, platinum, or ruthenium). The 4-chloro substituent allows for fine-tuning of the electronic environment at the metal center. A more electron-withdrawing substituent at this position can increase the catalytic activity of the metal for certain reactions. This tunability is critical for the rational design and optimization of new catalytic systems for a variety of organic transformations, including cross-coupling, hydrogenation, and C-H activation.

Advanced Spectroscopic and Crystallographic Characterization of Di Tert Butyl 4 Chloropyridine 2,6 Dicarboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. The inherent symmetry of Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate leads to simplified, yet highly informative, spectra.

The proton NMR (¹H NMR) spectrum of this compound is distinguished by its simplicity, which arises from the molecule's C₂ symmetry axis passing through the C4-chloro and nitrogen atoms. This symmetry renders the two aromatic protons at the C3 and C5 positions chemically equivalent. Likewise, the 18 protons of the two tert-butyl groups are also chemically equivalent. Consequently, the spectrum is expected to show only two signals.

The protons on the pyridine (B92270) ring are anticipated to appear as a singlet in the aromatic region of the spectrum. The protons of the tert-butyl groups, being in an aliphatic environment, are expected to produce a sharp singlet in the upfield region. The absence of adjacent, non-equivalent protons results in a lack of spin-spin coupling, hence the observation of singlets for both proton environments.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.3 - 8.5 | Singlet (s) | 2H | Pyridine H-3, H-5 |

| ~1.6 - 1.7 | Singlet (s) | 18H | -C(CH₃)₃ |

The carbon-13 NMR (¹³C NMR) spectrum provides insight into the carbon skeleton of the molecule. Consistent with the symmetry observed in the ¹H NMR, the ¹³C NMR spectrum displays a reduced number of signals relative to the total number of carbon atoms. Six distinct signals are expected, representing the six unique carbon environments in the molecule.

The signals include those for the two equivalent ester carbonyl carbons, the two equivalent pyridine carbons bearing the ester groups (C2, C6), the chlorine-bearing carbon (C4), the two equivalent proton-bearing pyridine carbons (C3, C5), the quaternary carbons of the tert-butyl groups, and finally, the methyl carbons of the tert-butyl groups.

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| ~163 - 165 | C=O (Ester) |

| ~151 - 153 | Pyridine C-2, C-6 |

| ~148 - 150 | Pyridine C-4 |

| ~127 - 129 | Pyridine C-3, C-5 |

| ~83 - 85 | -C(CH₃)₃ (Quaternary) |

| ~27 - 29 | -C(CH₃)₃ (Methyl) |

While one-dimensional NMR spectra suggest the structure, two-dimensional (2D) NMR experiments provide definitive confirmation by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this specific molecule, COSY would be of limited use for the aromatic system as the protons are magnetically equivalent, showing no cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. An HSQC experiment would show a clear correlation cross-peak between the singlet at ~8.3-8.5 ppm and the carbon signal at ~127-129 ppm, confirming the H3/H5 to C3/C5 assignment. Similarly, a cross-peak would connect the upfield proton singlet (~1.6-1.7 ppm) to the aliphatic carbon signal (~27-29 ppm), assigning them to the tert-butyl methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. Key expected correlations would include:

The pyridine protons (H3/H5) showing correlations to the carbons at C2/C6, C4, and the ester carbonyl carbons, confirming the connectivity around the ring.

The tert-butyl protons showing a strong correlation to the quaternary carbon of the tert-butyl group and a key correlation to the ester carbonyl carbon, confirming the ester linkage.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound. It measures the mass of an ion with extremely high accuracy (typically to within 5 ppm). For this compound, with a molecular formula of C₁₅H₂₀ClNO₄, HRMS provides an exact mass that serves as a definitive confirmation of its composition. rsc.org The presence of chlorine is also identifiable through its characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1).

| Formula | Ion | Calculated Exact Mass [Da] | Observed Mass [Da] |

|---|---|---|---|

| C₁₅H₂₀ClNO₄ | [M+H]⁺ | 314.1154 | Within 5 ppm of calculated value |

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, medium-sized molecules like this compound. This method typically imparts minimal energy to the analyte, reducing fragmentation and leading to a spectrum dominated by the molecular ion or a protonated adduct.

In positive-ion mode ESI-MS, the compound is expected to be readily protonated at the pyridine nitrogen atom. nih.gov This results in the observation of the protonated molecular ion, [M+H]⁺, as the base peak in the spectrum. Depending on the solvent and analytical conditions, other adducts, such as the sodium adduct [M+Na]⁺, may also be observed at higher m/z values. The clear observation of the molecular ion allows for straightforward confirmation of the compound's molecular weight. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would arise from the carbonyl (C=O) stretching vibrations of the two tert-butyl ester groups. These are typically strong absorptions found in the range of 1730-1750 cm⁻¹. The C-O stretching of the ester linkages would also produce strong bands, generally appearing between 1100 and 1300 cm⁻¹.

Vibrations associated with the pyridine ring would also be present. The C=N and C=C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the pyridine ring and the tert-butyl groups would be observed around 2850-3000 cm⁻¹. The presence of the chlorine atom attached to the pyridine ring would result in a C-Cl stretching vibration, which is typically found in the lower frequency region of the spectrum, often between 600 and 800 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| C=O (Ester) | 1730 - 1750 | Stretching |

| C-O (Ester) | 1100 - 1300 | Stretching |

| C=N, C=C (Pyridine Ring) | 1400 - 1600 | Stretching |

| C-H (Aromatic/Aliphatic) | 2850 - 3000 | Stretching |

| C-Cl | 600 - 800 | Stretching |

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for determining the solid-state structure of a compound.

Single Crystal X-ray Diffraction for Absolute Structure Determination

For a related compound, Diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/c. thermofisher.com This level of detail allows for the unambiguous determination of the three-dimensional structure. A similar analysis for this compound would provide invaluable insights into its molecular geometry and intermolecular interactions in the solid state.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.857(2) |

| b (Å) | 12.0094(17) |

| c (Å) | 12.0553(17) |

| β (°) | 107.368(7) |

| Volume (ų) | 1914.7(5) |

Data for Diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate. thermofisher.com

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present. For this compound, PXRD would be used to confirm the phase purity of a synthesized batch, identify different polymorphs if they exist, and monitor the crystallinity of the material. The positions and intensities of the diffraction peaks are characteristic of the compound's crystal lattice.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for confirming the elemental composition of a pure compound. For this compound (C₁₅H₂₀ClNO₄), the theoretical elemental composition can be calculated from its molecular formula. Experimental values obtained from elemental analysis should closely match these theoretical percentages to verify the compound's identity and purity.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 57.42 |

| Hydrogen (H) | 6.43 |

| Chlorine (Cl) | 11.30 |

| Nitrogen (N) | 4.46 |

| Oxygen (O) | 20.39 |

Chromatographic Methods for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method would likely be developed to assess its purity.

The method would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. A highly pure sample of this compound would ideally show a single major peak in the chromatogram. The retention time of this peak would be characteristic of the compound under the specific chromatographic conditions. For a related compound, Dimethyl 4-chloropyridine-2,6-dicarboxylate, an HPLC assay of ≥96.0% purity is reported, demonstrating the utility of this technique for quality control.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |

| Detector | UV-Vis (at a wavelength of maximum absorbance) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Computational Chemistry and Mechanistic Insights into Pyridine 2,6 Dicarboxylate Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and equilibrium geometry of molecules. Calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to determine the optimized geometry of Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate. nih.govelectrochemsci.org

The geometry of the pyridine (B92270) ring is expected to be largely planar, though minor distortions may arise from the sterically demanding di-tert-butyl ester groups. wikipedia.org These bulky groups are positioned at the 2 and 6 positions, flanking the nitrogen atom. The chlorine atom, an electron-withdrawing substituent, is located at the 4-position. DFT calculations on various pyridine dicarboxylic acids have shown that the precise bond lengths and angles are influenced by the nature and position of substituents. electrochemsci.org For the title compound, the C-Cl bond, the C-N bonds within the ring, and the ester C-O bonds are of particular interest as they dictate the molecule's reactivity.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Structures)

| Parameter | Predicted Value (Å/°) | Description |

|---|---|---|

| C4-Cl Bond Length | ~1.74 Å | The bond connecting the chlorine atom to the pyridine ring. |

| C2-N1 Bond Length | ~1.34 Å | The bond between the nitrogen and an adjacent carbon in the ring. |

| C-O (Ester) Bond Length | ~1.35 Å (single), ~1.21 Å (double) | Bonds within the tert-butyl carboxylate groups. |

Note: These values are estimations based on DFT studies of similar substituted pyridine molecules.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting a molecule's chemical reactivity. fiveable.meyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the pyridine ring and potentially the oxygen atoms of the ester groups. The LUMO, conversely, is likely distributed over the electron-deficient pyridine ring, particularly concentrated around the carbon atoms at the 2, 4, and 6 positions, which are influenced by the electron-withdrawing nitrogen atom and the chlorine substituent. wuxiapptec.com The presence of electron-withdrawing groups tends to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. rsc.org

Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | ~ -7.0 to -6.5 eV | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO | ~ -1.5 to -1.0 eV | Indicates the molecule's ability to accept electrons (electrophilicity). |

Note: Energy values are representative and can vary based on the specific computational method and basis set used.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding electron delocalization, charge distribution, and donor-acceptor interactions within a molecule. nih.gov For the title compound, NBO analysis would reveal the nature of the bonding and the extent of electronic communication between the pyridine core and its substituents.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. wolfram.comchemrxiv.org It is an effective tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and are the likely targets for nucleophiles. researchgate.net

For this compound, the MEP map would likely show the most negative potential around the nitrogen atom of the pyridine ring and the carbonyl oxygen atoms of the ester groups. researchgate.net Conversely, the most positive potential would be located on the hydrogen atoms and, significantly, on the carbon atom at the 4-position (C4), which is bonded to the electronegative chlorine atom. This positive region on the aromatic ring indicates a high susceptibility to nucleophilic aromatic substitution at this position. stackexchange.com

Noncovalent Interaction (NCI) Analysis in Pyridine-2,6-Dicarboxylate (B1240393) Systems

Noncovalent interactions (NCIs) play a crucial role in supramolecular chemistry, crystal engineering, and biological systems. researchgate.netresearchgate.netnih.gov An NCI analysis, often visualized through NCI plots, can identify and characterize weak interactions such as van der Waals forces, hydrogen bonds, and π-stacking. nih.gov

In the case of this compound, the bulky tert-butyl groups can engage in significant van der Waals interactions. nih.gov The aromatic pyridine ring can participate in π-stacking interactions with other aromatic systems. researchgate.net Although the molecule lacks strong hydrogen bond donors, the nitrogen atom and ester oxygens can act as hydrogen bond acceptors. The chlorine atom can also participate in halogen bonding. Understanding these NCIs is vital for predicting the compound's solid-state packing and its interactions with other molecules.

Mechanistic Studies of Chemical Transformations Involving the Compound

The electronic structure of this compound makes it an interesting substrate for nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the chloro group at the 4-position strongly activate the ring towards nucleophilic attack. stackexchange.comstackexchange.com The attack of a nucleophile preferentially occurs at the 2- and 4-positions because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

The reaction mechanism involves two main steps:

Addition of the nucleophile: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a tetrahedral intermediate. This step is typically the rate-determining step. stackexchange.com

Elimination of the leaving group: The aromaticity is restored by the departure of the chloride ion.

The presence of the two ester groups at the 2 and 6 positions further withdraws electron density from the ring, enhancing its reactivity towards nucleophiles. However, the bulky tert-butyl groups may also exert steric hindrance, potentially influencing the rate of reaction depending on the size of the incoming nucleophile. wikipedia.org

Conclusion and Future Research Directions in Di Tert Butyl 4 Chloropyridine 2,6 Dicarboxylate Chemistry

Summary of Key Synthetic Achievements and Reactivity Patterns

The synthesis of Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate has been achieved through multi-step processes that often involve the initial construction of the pyridine-2,6-dicarboxylic acid backbone, followed by chlorination and esterification. While specific high-yield, one-pot syntheses for this exact molecule are not widely reported, established methods for analogous 4-substituted pyridine-2,6-dicarboxylic acid derivatives provide a reliable synthetic framework. These methods often utilize precursors like pyruvates and aldehydes that undergo condensation reactions with an ammonia (B1221849) source to form the pyridine (B92270) ring.

Key synthetic strategies for related compounds often involve the chlorination of a pyridine N-oxide precursor. For instance, the synthesis of 4-chloropyridine-2,6-dicarbonyl dichloride, a related precursor, is achieved through the deoxygenative chlorination of the corresponding pyridine N-oxide. This suggests that a plausible route to this compound involves the formation of a di-tert-butyl pyridine-2,6-dicarboxylate (B1240393) N-oxide, followed by a chlorination step.

The reactivity of this compound is primarily dictated by three key functional groups: the chloro substituent at the 4-position, and the two tert-butyl ester groups at the 2- and 6-positions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. stackexchange.com The electron-withdrawing nature of the pyridine nitrogen and the two carboxylate groups enhances the electrophilicity of the C4 carbon, facilitating attack by various nucleophiles. stackexchange.com This reactivity allows for the introduction of a wide range of functional groups at this position, making it a key site for molecular derivatization. The stability of the intermediate Meisenheimer complex, with the negative charge delocalized onto the electronegative nitrogen atom, favors substitution at the 2- and 4-positions. stackexchange.com

Cross-Coupling Reactions: The chloro substituent also serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of more complex molecular architectures.

Ester Group Reactivity: The tert-butyl ester groups are relatively stable under many reaction conditions but can be hydrolyzed under acidic conditions to yield the corresponding dicarboxylic acid. This transformation is crucial for applications where the carboxylic acid functionality is required, for instance, in the formation of metal-organic frameworks (MOFs).

Emerging Applications and Potential for Novel Material Development

The unique structural features of this compound make it a promising candidate for the development of novel materials with tailored properties.

Metal-Organic Frameworks (MOFs): Pyridine-2,6-dicarboxylic acid is a well-established ligand for the construction of MOFs. The hydrolysis of the di-tert-butyl ester groups of the title compound provides the corresponding dicarboxylic acid, which can then be used to synthesize porous crystalline materials. The 4-chloro substituent offers a site for post-synthetic modification within the MOF structure, allowing for the tuning of the framework's properties, such as gas sorption, catalysis, and sensing capabilities.

Luminescent Materials: Pyridine derivatives are known to form complexes with lanthanide and transition metals that exhibit interesting photoluminescent properties. The this compound ligand can be utilized to create such complexes. The electronic properties of the pyridine ring and the nature of the substituent at the 4-position can influence the luminescence quantum yield and emission wavelength of the resulting metal complexes.

Polymer Chemistry: The difunctional nature of the corresponding dicarboxylic acid (obtained after hydrolysis) allows for its use as a monomer in the synthesis of polyesters and polyamides. The rigidity of the pyridine core can impart desirable thermal and mechanical properties to the resulting polymers. The 4-chloro substituent can be retained for subsequent polymer modification or replaced to introduce specific functionalities.

Unexplored Reaction Pathways and Derivatization Opportunities

While the primary reactivity patterns have been established, several reaction pathways and derivatization opportunities for this compound remain largely unexplored.

Functionalization via C-H Activation: Direct C-H activation at the 3- and 5-positions of the pyridine ring represents a modern and atom-economical approach to introduce further complexity. While the electronic nature of the ring presents challenges, recent advances in transition-metal catalysis could enable such transformations.

Derivatization of the Ester Groups: Beyond simple hydrolysis, the tert-butyl ester groups could potentially undergo transesterification reactions to introduce other alkyl or aryl groups, thereby modifying the solubility and other physical properties of the molecule.

Synthesis of Macrocycles and Cages: The rigid 1,2,6-trisubstituted pyridine core can serve as a scaffold for the construction of macrocyclic and cage-like molecules. By replacing the chloro group with another reactive functionality, intramolecular cyclization reactions could lead to novel supramolecular architectures.

A summary of potential derivatization reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Products |

| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., amines, alkoxides, thiols) | Di-tert-butyl 4-substituted-pyridine-2,6-dicarboxylates |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | Di-tert-butyl 4-arylpyridine-2,6-dicarboxylates |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Di-tert-butyl 4-alkynylpyridine-2,6-dicarboxylates |

| Ester Hydrolysis | Acidic conditions (e.g., TFA, HCl) | 4-Chloropyridine-2,6-dicarboxylic acid |

Future Directions in Computational Studies for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding synthetic efforts and material design.

Reaction Mechanism and Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction pathways for various transformations, such as nucleophilic aromatic substitution and cross-coupling reactions. This can help in optimizing reaction conditions and predicting the feasibility of new reactions. Theoretical studies on the electronic properties of substituted pyridines can provide insights into their reactivity. amanote.com

Design of Functional Materials: Computational screening can be used to predict the properties of MOFs and polymers derived from this compound. For instance, Grand Canonical Monte Carlo (GCMC) simulations can predict the gas sorption properties of hypothetical MOFs, while molecular dynamics (MD) simulations can provide insights into the mechanical properties of polymers.

Prediction of Photophysical Properties: Time-dependent DFT (TD-DFT) calculations can be used to predict the absorption and emission spectra of metal complexes incorporating this ligand. This can aid in the rational design of new luminescent materials with desired optical properties.

Prospects for Industrial and Sustainable Chemistry Applications

The development of efficient and sustainable synthetic routes is crucial for the industrial application of this compound.

Greener Synthetic Routes: Future research should focus on developing catalytic and one-pot synthetic methods that minimize waste and energy consumption. oist.jp The use of biomass-derived starting materials for the synthesis of the pyridine core is a promising avenue for sustainable production. researchgate.netukri.org Green chemistry approaches, such as solid-state reactions, could also be explored for the synthesis of its derivatives. ijcce.ac.ir

Industrial-Scale Production: The development of robust and scalable synthetic processes is a prerequisite for the commercialization of this compound and its derivatives. Continuous flow chemistry offers a promising alternative to traditional batch processes, potentially leading to higher yields, improved safety, and reduced costs. vcu.edu Efficient manufacturing of pyridine compounds is a key area of research for the pharmaceutical and agrochemical industries. vcu.edu

Applications in Sustainable Technologies: The potential of this compound in materials for carbon capture (via MOFs) and energy-efficient lighting (via luminescent materials) aligns well with the goals of sustainable chemistry. Further research into these applications could lead to the development of technologies that address pressing environmental challenges.

Q & A

Q. What are the common synthetic routes for preparing di-tert-butyl 4-chloropyridine-2,6-dicarboxylate, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of pyridine derivatives. For example, chelidamic acid reacts with thionyl chloride to form a reactive intermediate, which is then treated with methanol to yield dimethyl 4-chloropyridine-2,6-dicarboxylate (27.5% yield) . Subsequent tert-butylation under basic conditions (e.g., using tert-butanol and a coupling agent) introduces the bulky ester groups.

- Key Characterization :

- 1H NMR : Peaks at δ 7.5 ppm (2H, aromatic protons) and δ 4.0 ppm (6H, tert-butyl methyl groups) confirm the structure .

- Yield Optimization : Low yields (e.g., 11.2% for dimethyl 4-iodopyridine-2,6-dicarboxylate) highlight the need for controlled stoichiometry and inert atmospheres to minimize side reactions .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Purity is assessed via HPLC (high-performance liquid chromatography) with a C18 column and UV detection at 254 nm. Structural confirmation relies on:

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 229.62 for dimethyl analogs) .

- Elemental Analysis : Matching calculated and observed C, H, N, and Cl percentages ensures no residual solvents or byproducts .

Advanced Research Questions

Q. What strategies mitigate low yields and side-product formation during the synthesis of this compound?

- Methodological Answer :

- Side Reactions : Thionyl chloride can over-chlorinate the pyridine ring, leading to dichlorinated byproducts (e.g., 4,6-dichloropicolinic acid chloride). This is minimized by using stoichiometric thionyl chloride and monitoring reaction progress via TLC .

- Yield Improvement : Catalytic Pd/Cu systems (e.g., PdCl₂/CuI in DMF) enhance coupling efficiency for trifluoromethylation steps, as seen in related trifluoromethylpyridine syntheses (yield: ~50%) .

Q. How does this compound function as a ligand in coordination chemistry, and what are its catalytic implications?

- Methodological Answer : The compound acts as a polydentate ligand due to its two carboxylate groups, which coordinate transition metals (e.g., Co²⁺, Na⁺) in bridging or chelating modes. For example:

- Cobalt Complexes : Forms [Co(dipicCl)(H₂O)₃] complexes, where "dipicCl" is the de-esterified 4-chloropyridine-2,6-dicarboxylate. These complexes exhibit magnetic anisotropy and potential in water-splitting catalysis .

- Catalytic Hydrogen Production : Ligand-metal charge transfer (LMCT) in such complexes can activate H₂O oxidation, as demonstrated in related Co-based systems .

Q. What analytical challenges arise when distinguishing this compound from structurally similar derivatives?

- Methodological Answer :

- Chromatographic Separation : Use reverse-phase HPLC with a gradient elution (water/acetonitrile + 0.1% formic acid) to resolve analogs like dimethyl 4-(trifluoromethyl)pyridine-2,6-dicarboxylate (retention time: 12.3 min vs. 14.1 min for the tert-butyl derivative) .

- Spectroscopic Differentiation :

- 13C NMR : Tert-butyl carbons appear at δ 80–85 ppm, while methyl esters (e.g., dimethyl analogs) show δ 52–53 ppm for methoxy groups .

- IR Spectroscopy : Ester carbonyl stretches at 1720–1740 cm⁻¹ vs. acid chloride stretches at 1800–1820 cm⁻¹ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.